
4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids such as anandamide, which play a crucial role in regulating pain, mood, and appetite. Inhibition of FAAH leads to increased levels of endocannabinoids, resulting in the observed effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been reported to induce apoptosis by activating the intrinsic apoptotic pathway. In neuroscience, it has been reported to modulate the serotonergic and noradrenergic systems, resulting in anxiolytic and antidepressant effects. In drug discovery, this compound has been used as a lead compound to design and synthesize new derivatives with improved potency and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide in lab experiments include its high purity, high yield, and well-established synthesis method. Additionally, this compound has shown promising results in various fields of research, making it a valuable tool for scientists. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its effects on other physiological systems such as the immune system. Additionally, the development of new derivatives with improved potency and selectivity could lead to the discovery of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide involves the reaction of 3,4-dichloroaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to cyanation in the presence of copper(I) cyanide to obtain the final compound. This method has been reported to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been reported to have anxiolytic and antidepressant effects by modulating the serotonergic and noradrenergic systems. In drug discovery, this compound has been used as a lead compound to design and synthesize new derivatives with improved potency and selectivity.
Propiedades
IUPAC Name |
4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2O/c15-11-4-2-9(6-12(11)16)19-14(20)10-3-1-8(7-18)5-13(10)17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYPPQCGNAILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)

![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)



![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

